molecular formula C13H8Cl2N2O B11983185 Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- CAS No. 52828-99-6

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-

Cat. No.: B11983185
CAS No.: 52828-99-6
M. Wt: 279.12 g/mol
InChI Key: WDDJYCGSDUNBHU-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds, consisting of fused benzene and imidazole rings. This particular compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the phenyl ring, along with a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol typically involves the condensation of o-phenylenediamine with 4,6-dichlorophenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, the compound may exert its effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is unique due to the presence of two chlorine atoms and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole moiety may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

CAS No.

52828-99-6

Molecular Formula

C13H8Cl2N2O

Molecular Weight

279.12 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol

InChI

InChI=1S/C13H8Cl2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17)

InChI Key

WDDJYCGSDUNBHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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